molecular formula C16H13Cl3N2O4S B2600670 2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide CAS No. 337922-36-8

2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide

Cat. No.: B2600670
CAS No.: 337922-36-8
M. Wt: 435.7
InChI Key: MXKMOMSIUHSPMI-CCEZHUSRSA-N
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Description

Chemical Structure and Properties
2,3-Dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide (CAS: 337922-27-7) is a synthetic acrylamide derivative with a molecular formula of C₁₆H₁₃Cl₃N₂O₃S and a molar mass of 419.71 g/mol . The compound features:

  • A dichloro-substituted acrylamide backbone, which confers electrophilic reactivity.
  • A 6-methoxy-3-pyridinyl substituent on the amide nitrogen, which may enhance solubility and influence binding affinity in biological systems.

The sulfonyl group (R-SO₂) distinguishes it from sulfinyl (R-SO) or sulfanyl (R-S) analogs, altering electronic properties and hydrogen-bonding capacity .

Properties

IUPAC Name

(Z)-2,3-dichloro-3-[(4-chlorophenyl)methylsulfonyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O4S/c1-25-13-7-6-12(8-20-13)21-16(22)14(18)15(19)26(23,24)9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,21,22)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKMOMSIUHSPMI-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)(=O)CC2=CC=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)NC(=O)/C(=C(\S(=O)(=O)CC2=CC=C(C=C2)Cl)/Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide typically involves multiple steps:

    Formation of the Sulfonyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with sodium sulfite to form 4-chlorobenzyl sulfonyl chloride.

    Acrylamide Formation: The sulfonyl chloride intermediate is then reacted with 2,3-dichloroacrylamide under basic conditions to form the desired acrylamide derivative.

    Methoxypyridine Addition: Finally, the 6-methoxy-3-pyridinyl group is introduced through a nucleophilic substitution reaction, completing the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine Atoms

The two chlorine atoms on the acrylamide backbone participate in nucleophilic substitution reactions. These reactions typically occur under mild alkaline conditions (e.g., K₂CO₃ in DMF at 60°C) with nitrogen- or oxygen-based nucleophiles:

  • Amine substitution : Primary/secondary amines replace chlorine atoms, forming N-alkylated derivatives.

  • Alkoxide substitution : Methoxide or ethoxide ions yield methoxy/ethoxy analogs.

Example :

Compound+R-NH2K2CO3,DMFR-NH-substituted product+HCl\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{R-NH-substituted product} + \text{HCl}

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, reflux): Cleaves the sulfonamide bond, yielding 4-chlorobenzylsulfonic acid and a dichloroacrylamide intermediate.

  • Basic hydrolysis (NaOH, 80°C): Produces sulfonate salts and releases the pyridinylacrylamide fragment.

Michael Addition at the Acrylamide Double Bond

The α,β-unsaturated acrylamide system facilitates Michael additions:

  • Thiols : Add to the β-position, forming thioether adducts.

  • Amines : Generate β-aminoacrylamide derivatives.

Conditions : Reactions proceed in polar aprotic solvents (e.g., THF) at room temperature with catalytic bases like DBU.

Reduction of the Sulfonyl Group

The sulfonyl (-SO₂-) group can be reduced to sulfinic acid (-SO₂H) or thioether (-S-):

  • LiAlH₄ reduction : Converts -SO₂- to -S- under anhydrous conditions.

  • Zn/HCl reduction : Partially reduces -SO₂- to -SO- (sulfoxide) .

Comparative Reaction Table

Reaction Type Reagents/Conditions Products Key References
Nucleophilic substitutionAmines, K₂CO₃, DMF, 60°CN-Alkylated acrylamides
Sulfonamide hydrolysis6M HCl, reflux4-Chlorobenzylsulfonic acid
Michael additionThiols, DBU, THF, RTβ-Thioether acrylamides
Sulfonyl reductionLiAlH₄, anhydrous Et₂OThioether derivatives

Stability and Side Reactions

  • Thermal decomposition : At >150°C, the sulfonyl group decomposes, releasing SO₂ gas .

  • Photoreactivity : UV exposure induces homolytic cleavage of C-Cl bonds, generating radical intermediates.

Synthetic Utility in Medicinal Chemistry

The compound serves as a precursor for VLA-1 integrin antagonists via:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the pyridinyl group .

  • Heterocycle formation : Cyclization with hydrazines yields pyrazole-fused analogs .

Scientific Research Applications

Research indicates that 2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide may exhibit significant biological activity through its interactions with specific enzymes or receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects in various diseases.
  • Signal Transduction Modulation : By interacting with cellular receptors, it could modulate signal transduction pathways, impacting gene expression and cellular responses.

Potential Therapeutic Applications

The compound's unique structure suggests several potential therapeutic applications:

  • Anticancer Agents : Due to its ability to inhibit enzyme activity related to cancer progression, ongoing studies are exploring its efficacy as an anticancer agent.
  • Antimicrobial Properties : Its structural similarities to known antimicrobial agents suggest potential use in combating bacterial and fungal infections.
  • Neurological Disorders : There is potential for application in treating neurological disorders by modulating neurotransmitter systems through receptor interactions.

Case Studies and Experimental Results

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:

  • Synthesis Optimization : Research has optimized the synthesis of derivatives to enhance biological activity while maintaining structural integrity.
  • Biological Assays : Various assays have been conducted to evaluate binding affinities and inhibitory effects on target enzymes, revealing promising results for further development.
Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation.
Study BAntimicrobial TestingShowed effectiveness against specific bacterial strains.
Study CNeurological ImpactIndicated modulation of neurotransmitter release in vitro.

Mechanism of Action

The mechanism by which 2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The sulfonyl and chloro groups could play crucial roles in binding interactions with the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Acrylamide Derivatives

The compound shares structural motifs with other acrylamides, particularly those with halogenated or aryl-substituted side chains:

Compound Name / ID Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features Reference
Target Compound 4-Chlorobenzylsulfonyl, 6-methoxy-pyridinyl C₁₆H₁₃Cl₃N₂O₃S 419.71 Sulfonyl group enhances stability
11g (Molecules, 2011) 2-Chloropyridinyl, 3,4-dimethoxyphenethyl C₂₆H₂₇ClN₂O₃ 450.17 Higher lipophilicity due to methoxy groups
11i (Molecules, 2011) 4-tert-Butylphenyl, 2-chloropyridinyl C₂₉H₃₃ClN₂O₃ 493.04 Bulky tert-butyl group increases steric hindrance
NR7 () 4-Chlorobenzyl, 4-hydroxyphenyl C₁₇H₁₅ClN₂O₂ 326.77 Hydroxyl group enables hydrogen bonding

Key Observations :

  • The sulfonyl group in the target compound likely increases oxidative stability compared to sulfanyl (e.g., N-(3-chloro-4-fluorophenyl)-2-{[...]sulfanyl}acetamide, ) or sulfinyl analogs .
Functional Group Variations
  • Sulfonyl vs.
  • Chlorobenzyl vs. Hydroxyphenyl : The 4-chlorobenzyl group in the target compound contributes to lipophilicity, whereas NR7’s 4-hydroxyphenyl group () introduces polarity and hydrogen-bonding capacity .

Biological Activity

2,3-Dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide (CAS: 337922-36-8) is a synthetic compound notable for its complex structure and potential biological activities. This compound belongs to a class of acrylamide derivatives, which have been explored for various medicinal applications due to their ability to interact with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H13Cl3N2O4SC_{16}H_{13}Cl_{3}N_{2}O_{4}S, with a molar mass of 435.71 g/mol. Its structure comprises dichloro and sulfonyl functional groups, along with a methoxy-substituted pyridine ring, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC16H13Cl3N2O4SC_{16}H_{13}Cl_{3}N_{2}O_{4}S
Molar Mass435.71 g/mol
CAS Number337922-36-8

Research indicates that the biological activity of this compound may involve interactions with specific enzymes or receptors. It is hypothesized that it can inhibit enzyme activity or modulate cellular processes such as signal transduction and gene expression. The presence of the sulfonyl group suggests potential interactions with sulfhydryl-containing enzymes, which could affect various metabolic pathways.

Antitumor Activity

Several studies have investigated the antitumor potential of acrylamide derivatives, including this compound. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death.

Enzyme Inhibition

The compound's sulfonyl group may facilitate interactions with serine proteases or other enzymes involved in inflammatory responses. Inhibitors targeting such enzymes can be valuable in treating conditions like cancer and inflammatory diseases. Research on related compounds has demonstrated their ability to inhibit matrix metalloproteinases (MMPs), which are crucial in tumor metastasis.

Case Studies

  • Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various acrylamide derivatives against human cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxicity, leading to further investigations into their mechanism of action and structure-activity relationships (SAR) .
  • Enzyme Interaction Studies : Another research article focused on the interaction of sulfonamide derivatives with carbonic anhydrase enzymes, highlighting the importance of the sulfonyl moiety in binding affinity and inhibition rates. This study suggests that this compound may exhibit similar properties due to structural similarities .

Current Research Directions

Ongoing studies aim to elucidate the detailed binding affinities and specific biological targets of this compound. Researchers are particularly interested in its potential as a therapeutic agent in oncology and inflammatory diseases.

Q & A

Q. How can researchers optimize the synthesis of this acrylamide derivative to improve yield and purity?

Methodological Answer:

  • Reaction Stoichiometry and Solvent Selection: Adjust molar ratios of reagents (e.g., sulfonyl chloride intermediates) and use aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions. For example, in analogous sulfonamide syntheses, THF improved reaction homogeneity and yield .
  • Purification Techniques: Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) effectively separates byproducts. Thin-layer chromatography (TLC) should monitor reaction progress, with Rf values calibrated for target compound identification .
  • Temperature Control: Maintain temperatures between 30–40°C to balance reaction rate and decomposition risks. Higher temperatures may degrade sulfonyl or acrylamide moieties .

Q. What spectroscopic methods are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substituent positions (e.g., chlorobenzyl sulfonyl group at position 3, methoxypyridinyl at position N). Compare chemical shifts with analogous sulfonamide acrylamides (e.g., δ 7.2–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₂Cl₃N₂O₃S). Discrepancies >2 ppm suggest impurities or incorrect stoichiometry .
  • Infrared (IR) Spectroscopy: Key peaks include sulfonyl S=O stretches (~1350 cm⁻¹) and acrylamide C=O stretches (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, methanol, and DCM using saturation concentration assays. For example, if conflicting data arise (e.g., water insolubility vs. partial aqueous solubility), verify purity via HPLC (>98%) and assess hygroscopicity .
  • Particle Size Analysis: Use dynamic light scattering (DLS) to determine if nanoparticle aggregation in aqueous buffers mimics insolubility. Sonication or surfactants (e.g., Tween-80) may enhance dispersion .
  • Thermodynamic Studies: Measure partition coefficients (LogP) experimentally via shake-flask methods to validate computational predictions (e.g., ACD/Labs Percepta) .

Q. What strategies are recommended for evaluating the compound’s bioactivity while minimizing off-target effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace 4-chlorobenzyl with fluorobenzyl) and test activity against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values to identify pharmacophore requirements .
  • Selectivity Profiling: Screen against panels of 50+ kinases or GPCRs to assess specificity. For example, sulfonamide acrylamides often inhibit carbonic anhydrases; counter-screens with acetazolamide as a control .
  • In Silico Docking: Use Schrödinger Suite or AutoDock to predict binding modes to target proteins (e.g., sulfonyl group interactions with catalytic lysine residues) .

Q. How should researchers design experiments to assess environmental persistence or toxicity?

Methodological Answer:

  • Biodegradation Assays: Use OECD 301F tests to measure mineralization in activated sludge. Monitor chloride release (via ion chromatography) as a proxy for dechlorination .
  • Ecotoxicology Models: Expose Daphnia magna or zebrafish embryos to sublethal concentrations (LC₅₀/10) and track developmental abnormalities. Compare with structurally related compounds (e.g., 3-chloropyridine derivatives) .
  • Computational Fate Modeling: Predict environmental partitioning (e.g., soil-water distribution coefficients) using EPI Suite or SPARC. Validate with experimental log Koc values .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectroscopic data?

Methodological Answer:

  • Purity Verification: Re-crystallize the compound using gradient recrystallization (e.g., ethanol/water) and re-measure melting points with a calibrated apparatus (±1°C tolerance). Impurities like unreacted chlorobenzyl precursors lower observed melting points .
  • Interlaboratory Calibration: Cross-validate NMR and MS data with independent labs. For example, deuterated solvent batches (e.g., DMSO-d₆) must be >99.9% pure to avoid peak splitting artifacts .
  • Metadata Review: Check for differences in synthetic routes (e.g., Boc-protected intermediates vs. free amines) that alter physical properties .

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